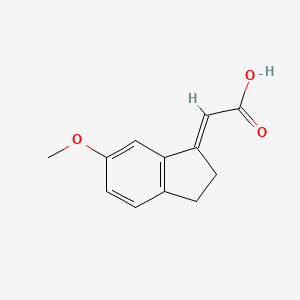

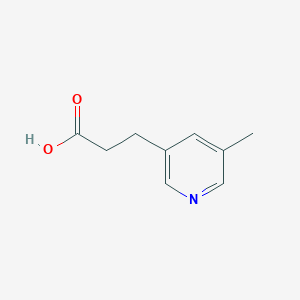

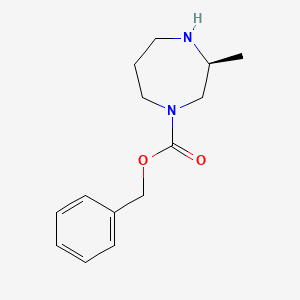

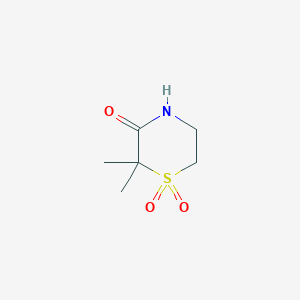

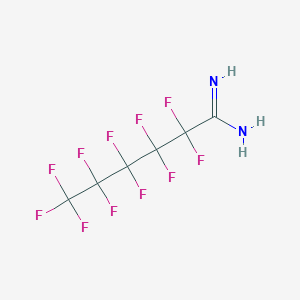

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate

Descripción general

Descripción

Synthesis Analysis

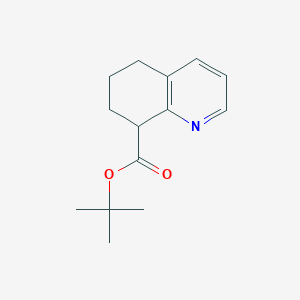

A practical synthesis of a similar compound, “(S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate”, has been established for supplying this key intermediate of Rho–kinase inhibitor K-115 in a multikilogram production . The chiral 1,4-diazepane was constructed by intramolecular Fukuyama–Mitsunobu cyclization of a N-nosyl diamino alcohol starting from the commercially available (S)- or ®-2-aminopropan-1-ol .Aplicaciones Científicas De Investigación

Synthesis of Key Intermediates

A study by Gomi, Kouketsu, Ohgiya, and Shibuya (2012) describes the synthesis of a similar compound, (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, which is a key intermediate in the production of Rho–kinase inhibitor K-115. This synthesis is crucial for large-scale production of such inhibitors, demonstrating the compound's role in medicinal chemistry (Gomi et al., 2012).

Receptor Ligand Synthesis

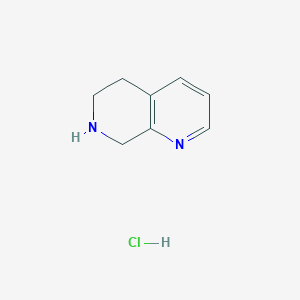

Fanter, Müller, Schepmann, Bracher, and Wünsch (2017) conducted a study on the chiral-pool synthesis of 1,4-diazepanes as novel σ1 receptor ligands. They utilized enantiomerically pure amino acids to synthesize these compounds, indicating the potential of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate derivatives in neuroscience research (Fanter et al., 2017).

Catalysis in Organic Synthesis

Sankaralingam and Palaniandavar (2014) explored manganese(III) complexes with 1,4-diazepane derivatives for olefin epoxidation. Their research demonstrates how derivatives of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate could be applied in catalysis, an important area in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Microwave-Assisted Synthesis

Wlodarczyk, Gilleron, Millet, Houssin, and Hénichart (2007) described an efficient access to 1,4-diazepane derivatives through microwave-assisted synthesis. This method demonstrates the potential for rapid and efficient synthesis of derivatives of (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate (Wlodarczyk et al., 2007).

Metal Complex Studies

Research by Mayilmurugan, Sankaralingam, Suresh, and Palaniandavar (2010) on iron(III) complexes with 1,4-diazepane derivatives indicates that these compounds can serve as models for enzymes. This is relevant for understanding enzyme mechanisms and designing enzyme inhibitors (Mayilmurugan et al., 2010).

Novel Synthesis Pathways

Limbach, Korotkov, Es-Sayed, and de Meijere (2008) discovered methods for preparing spirocyclopropanated derivatives from compounds similar to (S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate. These findings are significant for developing new synthetic pathways in organic chemistry (Limbach et al., 2008).

Propiedades

IUPAC Name |

benzyl (3S)-3-methyl-1,4-diazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-12-10-16(9-5-8-15-12)14(17)18-11-13-6-3-2-4-7-13/h2-4,6-7,12,15H,5,8-11H2,1H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOINYCKVHXRGDV-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCCN1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 3-methyl-1,4-diazepane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[2-(3,4-Dimethylpyrrolidin-1-yl)ethoxy]phenyl}ethan-1-amine](/img/structure/B1429713.png)